1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16322438
InChI: InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-16-10-6-7-11-22-16)12-18(15-8-4-3-5-9-15)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C21H19N5O
Molecular Weight: 357.4 g/mol

1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16322438

Molecular Formula: C21H19N5O

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C21H19N5O
Molecular Weight 357.4 g/mol
IUPAC Name 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-16-10-6-7-11-22-16)12-18(15-8-4-3-5-9-15)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27)
Standard InChI Key OYILQDSSCDGLMM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C21H19N5O, with a molecular weight of 357.4 g/mol. Its core pyrazolo[3,4-b]pyridine scaffold consists of fused pyrazole and pyridine rings, with substituents at the 1-, 3-, 4-, and 6-positions (Figure 1). Key features include:

  • 1- and 3-Methyl groups: These alkyl substitutions enhance lipophilicity, potentially improving membrane permeability .

  • 6-Phenyl group: Aromatic rings often contribute to π-π stacking interactions with biological targets.

  • 4-Carboxamide linkage: The N-(pyridin-2-ylmethyl) carboxamide moiety introduces hydrogen-bonding capabilities, critical for target engagement .

Physicochemical parameters derived from analogous compounds suggest a logP of ~2.8 (indicating moderate lipophilicity) and a polar surface area of ~85 Ų, which aligns with bioavailability trends for central nervous system drugs . The presence of five hydrogen bond acceptors and one donor further underscores its potential for selective target interactions .

Synthetic Methodologies

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves palladium-catalyzed cross-coupling reactions. For the 4-carboxamide substituent, aminocarbonylation using a two-chamber reactor (COware®) has proven effective in analogous systems . A generalized route involves:

  • Core Formation: Cyclocondensation of 5-amino-1-methylpyrazole with phenylacetaldehyde derivatives to yield the pyrazolo[3,4-b]pyridine backbone .

  • Iodination: Introduction of an iodine atom at the 4-position using N-iodosuccinimide .

  • Palladium-Catalyzed Aminocarbonylation: Coupling the iodinated intermediate with pyridin-2-ylmethylamine under CO atmosphere, generated ex situ from formic acid and mesyl chloride .

This method achieves yields up to 99% for tertiary carboxamides, with no observed dicarbonylation byproducts . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is typically required to isolate the final product.

Comparative Analysis with Pyridin-4-ylmethyl Analogs

Replacing the pyridin-2-ylmethyl group with a pyridin-4-ylmethyl substituent (as in VulcanChem’s VC14773997) alters electronic and steric properties:

PropertyPyridin-2-ylmethyl DerivativePyridin-4-ylmethyl Derivative
Dipole MomentHigher (due to meta-N)Lower (para-N symmetry)
logD (pH 7.4)~-1.8 ~-1.9
H-Bond Acceptor Sites55

The 2-position nitrogen in the pyridine ring may facilitate stronger interactions with aspartate or glutamate residues in enzymes compared to the 4-position analog .

Future Directions

  • Target Identification: Computational docking studies using MTb pantothenate synthetase (PDB: 3IVX) could predict binding modes .

  • ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma stability are needed to assess drug-likeness.

  • Synthetic Optimization: Flow chemistry approaches may improve scalability of the aminocarbonylation step .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator